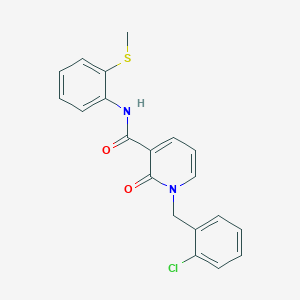
N-((1-hydroxycyclopentyl)methyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Hydroxycyclopentyl)methyl)-1-phenylmethanesulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and modifications to this structure can lead to compounds with varied properties and potential uses, such as prodrugs or enzyme inhibitors .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of sulfonamide groups as key functional components. For example, the synthesis of N-methylsulfonamides as potential prodrugs involves N-acylation of the corresponding N-methylsulfonamide . In another study, the synthesis of phenylmethanesulfonamide derivatives was achieved through a reaction involving N,N-dichlorophenylmethanesulfonamide and trichloroethylene, demonstrating the high reactivity of the resulting product . Additionally, the synthesis of N-((3,4-methylenedioxyphenyl)methyl)arylsulfonamides was performed by reacting (3,4-methylenedioxyphenyl)methyl amine with arylsulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex and is often studied using various spectroscopic techniques. For instance, the crystal structure of N-methylmethanesulfonamide was determined at low temperature, revealing specific conformational details about the molecule . Such structural analyses are crucial for understanding the properties and reactivity of sulfonamide compounds.
Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. For example, N-(2-bromophenyl)methanesulfonamide was used to synthesize 1-methylsulfonyl-indoles in the presence of terminal acetylenes and a palladium catalyst . Another study described the formation of aminoxyl radicals from N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides through oxidation, which was monitored using electron paramagnetic resonance (EPR) spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the derivatives with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH, which is important for their potential use as prodrugs . The crystal structure analysis of N-methylmethanesulfonamide provided insights into its conformational preferences, which can affect its physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : The compound is used in the synthesis of various vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are commonly used in synthetic organic chemistry. These compounds play a significant role as active agents in 1,4-addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).
Biological Activity and Drug Development : Certain derivatives of N-((1-hydroxycyclopentyl)methyl)-1-phenylmethanesulfonamide are explored for their biological activities. For instance, derivatives with diphenylmethane-4,4-disulfonyl chloride have been synthesized and shown to possess moderate biological activities against microorganisms like Escherichia coli and Aspergillus awamori (European Polymer Journal, 1999).
Catalysis and Enantioselective Synthesis : The compound is utilized in catalytic processes, particularly in the enantioselective synthesis of functionalized cyclopropanes. This involves the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which is a method for synthesizing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Journal of the American Chemical Society, 1996).
Application in Drug Metabolism Studies : The compound and its derivatives have been used in studying drug metabolism, particularly in preparing mammalian metabolites of drugs using microbial-based biocatalytic systems. This application is critical for understanding the metabolism and pharmacokinetics of drugs in preclinical and clinical studies (Drug Metabolism and Disposition, 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-13(8-4-5-9-13)11-14-18(16,17)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNRSGYEXLPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)

![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)